6-[3,6-Bis(dimethylamino)xanthen-9-ylidene]-3-(2-bromoacetyl)iminocyclohexa-1,4-diene-1-carboxylic acid
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Overview
Description
6-[3,6-Bis(dimethylamino)xanthen-9-ylidene]-3-(2-bromoacetyl)iminocyclohexa-1,4-diene-1-carboxylic acid is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a xanthene core substituted with dimethylamino groups and a bromoacetyl group, making it a subject of interest in synthetic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[3,6-Bis(dimethylamino)xanthen-9-ylidene]-3-(2-bromoacetyl)iminocyclohexa-1,4-diene-1-carboxylic acid typically involves multiple steps, starting with the preparation of the xanthene core. The xanthene core can be synthesized through a condensation reaction involving phthalic anhydride and resorcinol in the presence of a strong acid catalyst. The dimethylamino groups are introduced via nucleophilic substitution reactions using dimethylamine.
The bromoacetyl group is then introduced through a bromination reaction, where the xanthene derivative is treated with bromoacetyl bromide under controlled conditions. The final step involves the formation of the iminocyclohexa-1,4-diene-1-carboxylic acid moiety through a cyclization reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-[3,6-Bis(dimethylamino)xanthen-9-ylidene]-3-(2-bromoacetyl)iminocyclohexa-1,4-diene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the bromoacetyl group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can replace the bromoacetyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroxyl-substituted derivatives.
Substitution: Various substituted xanthene derivatives depending on the nucleophile used.
Scientific Research Applications
6-[3,6-Bis(dimethylamino)xanthen-9-ylidene]-3-(2-bromoacetyl)iminocyclohexa-1,4-diene-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a fluorescent dye in analytical chemistry for detecting and quantifying various analytes.
Biology: Employed in biological imaging and as a marker for tracking cellular processes.
Medicine: Investigated for its potential use in photodynamic therapy for cancer treatment.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and solar cells.
Mechanism of Action
The mechanism of action of 6-[3,6-Bis(dimethylamino)xanthen-9-ylidene]-3-(2-bromoacetyl)iminocyclohexa-1,4-diene-1-carboxylic acid involves its interaction with specific molecular targets and pathways:
Fluorescence: The compound exhibits strong fluorescence due to its xanthene core, making it useful in imaging applications.
Photodynamic Therapy: In photodynamic therapy, the compound generates reactive oxygen species upon light activation, leading to the destruction of cancer cells.
Comparison with Similar Compounds
Similar Compounds
Rhodamine B: Another xanthene-based dye with similar fluorescent properties.
Fluorescein: A widely used fluorescent dye with a similar core structure but different functional groups.
Eosin Y: A brominated xanthene dye used in histology and microscopy.
Uniqueness
6-[3,6-Bis(dimethylamino)xanthen-9-ylidene]-3-(2-bromoacetyl)iminocyclohexa-1,4-diene-1-carboxylic acid is unique due to its combination of dimethylamino and bromoacetyl groups, which confer distinct chemical reactivity and fluorescence characteristics. This makes it particularly valuable in applications requiring specific functionalization and high sensitivity.
Properties
Molecular Formula |
C26H24BrN3O4 |
---|---|
Molecular Weight |
522.4 g/mol |
IUPAC Name |
6-[3,6-bis(dimethylamino)xanthen-9-ylidene]-3-(2-bromoacetyl)iminocyclohexa-1,4-diene-1-carboxylic acid |
InChI |
InChI=1S/C26H24BrN3O4/c1-29(2)16-6-9-19-22(12-16)34-23-13-17(30(3)4)7-10-20(23)25(19)18-8-5-15(28-24(31)14-27)11-21(18)26(32)33/h5-13H,14H2,1-4H3,(H,32,33) |
InChI Key |
MZUAGYDDOJRUSP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=NC(=O)CBr)C=C3C(=O)O)C4=C(O2)C=C(C=C4)N(C)C |
Origin of Product |
United States |
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